molecular formula C14H16N2O3 B7518077 Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B7518077
M. Wt: 260.29 g/mol
InChI Key: UHEMKHLBOOZUDP-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate (CAS 111493-88-0) is a high-purity chemical intermediate designed for research and development applications. This compound features a molecular formula of C 14 H 16 N 2 O 3 and a molecular weight of 260.29 g/mol . Its structure consists of a pyrazole ring core, a privileged scaffold in medicinal chemistry, which is functionalized with a benzyloxy group at the 3-position and an ethyl ester at the 4-position . Pyrazole derivatives are extensively investigated due to their wide range of pharmacological activities and are found in numerous established drugs across various therapeutic categories . This specific ester derivative serves as a versatile building block for the synthesis of more complex molecules. For instance, it can be utilized to produce the corresponding carboxamide, 3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1029372-88-0), demonstrating its utility in generating diverse chemical libraries for biological screening . Researchers value this compound for its application in developing novel substances with potential biological activities, including as inhibitors for various protein targets, and in agrochemical research . The presence of the benzyloxy group also offers a handle for further synthetic modifications, making it a valuable intermediate in organic and medicinal chemistry synthesis pathways. Handling Note: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

ethyl 1-methyl-3-phenylmethoxypyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-14(17)12-9-16(2)15-13(12)19-10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEMKHLBOOZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623247
Record name Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111493-88-0
Record name Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 3-oxo-3-(benzyloxy)propanoate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

ConditionsReagentsProductYieldReference
Basic hydrolysis (aq.)NaOH, H₂O, reflux3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid85–92%
Acidic hydrolysisHCl, ethanol, Δ3-(Benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid78%

Mechanism : Nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of ethanol.

Benzyloxy Group Deprotection

The benzyl ether can be cleaved via hydrogenolysis or acidolysis to expose a hydroxyl group, enabling further functionalization.

MethodReagents/ConditionsProductYieldReference
Catalytic hydrogenationH₂, Pd/C, ethanol3-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate90%
Acidic cleavageTFA, CH₂Cl₂3-Hydroxy-1-methyl-1H-pyrazole-4-carboxylate82%

Applications : The deprotected hydroxyl group facilitates phosphorylation or glycosylation for drug development.

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group participates in nucleophilic substitutions under basic conditions.

NucleophileReagentsProductYieldReference
AminesK₂CO₃, DMF, 80°C3-(Alkylamino)-1-methyl-1H-pyrazole-4-carboxylate60–75%
ThiolsNaH, THF3-(Sulfanyl)-1-methyl-1H-pyrazole-4-carboxylate68%

Key Insight : Electron-withdrawing groups on the pyrazole ring enhance leaving-group ability .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution and alkylation, directed by substituents.

Reaction TypeReagentsProductYieldReference
BrominationBr₂, FeCl₃5-Bromo-3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate55%
MethylationCH₃I, NaH, DMF1,3-Dimethyl-5-(benzyloxy)-1H-pyrazole-4-carboxylate70%

Regioselectivity : Methyl and benzyloxy groups direct electrophiles to the 5-position .

Redox Reactions

The ester and benzyloxy groups participate in reduction and oxidation.

ReactionReagentsProductYieldReference
Ester reductionLiAlH₄, THF3-(Benzyloxy)-1-methyl-1H-pyrazole-4-methanol88%
Benzyloxy oxidationKMnO₄, H₂O, Δ3-Carboxy-1-methyl-1H-pyrazole-4-carboxylate65%

Note : Over-oxidation risks require controlled conditions.

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki and Ullmann couplings for biaryl synthesis.

Coupling TypeReagentsProductYieldReference
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂5-Aryl-3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate73%
Ullmann couplingCuI, L-proline5-(Aryloxy)-3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate60%

Biological Activity Modulation

Derivatives exhibit antioxidant and anti-inflammatory properties via ROS scavenging .

DerivativeIC₅₀ (ROS inhibition)Reference
Deprotected hydroxyl14.1 µM
Sulfonamide analog17.6 µM

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity: Recent studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study highlighted that certain pyrazole compounds showed cytotoxic effects on cancer cell lines, suggesting that this compound may have similar properties .

Agricultural Chemistry

The compound's potential as a pesticide or herbicide is being explored:

  • Pesticidal Activity: Pyrazole derivatives are known for their insecticidal properties. This compound could be formulated into agricultural products aimed at pest control, offering a more environmentally friendly alternative to traditional pesticides .

Materials Science

The unique chemical structure of this compound lends itself to applications in materials science:

  • Polymer Chemistry: The compound can be used as a monomer in the synthesis of new polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its incorporation into polymer matrices could lead to innovative materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, assessed their antimicrobial activity against common pathogens. The results indicated that compounds with a benzyloxy substituent exhibited enhanced activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in drug design .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations of 10 mM. The mechanism of action was linked to the induction of apoptosis, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituents:

Compound Name Substituent at 3-position Substituent at 1-position Key Applications Reference
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate Benzyloxy (C₆H₅CH₂O) Methyl Intermediate for pharmaceuticals Not explicitly stated in evidence
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) Difluoromethyl (CF₂H) Methyl Agrochemical fungicides (e.g., Sedaxane)
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate None 4-Methoxybenzyl Synthetic intermediate
Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate Azido (N₃) 3-Cyanobenzyl Click chemistry precursors
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Methoxy (OCH₃) None (1H) Research reagents

Key Observations:

  • Substituent Effects on Reactivity:
    • The benzyloxy group in the target compound provides steric hindrance and electron-donating properties, contrasting with the electron-withdrawing difluoromethyl group in DFMMP. This difference impacts reactivity in nucleophilic substitutions or cycloadditions .
    • Azido -substituted analogs (e.g., ) enable click chemistry applications, a feature absent in the benzyloxy derivative.
  • Synthetic Routes: DFMMP is synthesized regioselectively using Fluoroalkyl Amino Reagents (FARs) and acrylates , whereas the benzyloxy derivative likely requires etherification (e.g., benzyl bromide with a hydroxylated pyrazole precursor). Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is prepared via ruthenium-catalyzed decarboxylative N-alkylation, a method applicable to N-substituted pyrazoles .

Physicochemical Properties

  • Azido derivatives exhibit moderate polarity due to the N₃ group, balancing solubility in organic and aqueous media .
  • Crystallinity and Hydrogen Bonding:

    • Hydrogen bonding patterns (e.g., C=O···H–N interactions) in pyrazole derivatives influence crystal packing. Tools like Mercury CSD can predict packing similarities between analogs .

Biological Activity

Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique pyrazole structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₁₄H₁₆N₂O₃, which includes 16 hydrogen atoms, 14 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms. The presence of the benzyloxy group and the ethyl ester moiety contributes to its chemical reactivity and versatility in synthetic applications .

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various molecular targets such as kinases and proteases, modulating biological processes .
  • Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its possible role as an anticancer agent .

Pharmacological Applications

This compound has been explored for various pharmacological applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmacologically active compounds, particularly those targeting inflammation and cancer .
  • Organic Synthesis : The compound acts as an intermediate in synthesizing more complex molecules, including those used in cross-coupling reactions .
  • Material Science : Applications extend to developing new materials with specific properties, such as polymers and coatings .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Cytotoxic Effects on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of related pyrazole compounds on human prostate cancer (PC3) and cervical carcinoma (KB) cell lines. Results indicated that these compounds exhibited a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential .
  • Anti-inflammatory Properties :
    • Research on pyrazolo[1,5-a]quinazolines demonstrated that certain derivatives effectively inhibited NF-κB/AP-1 reporter activity in LPS-induced inflammation models. These findings suggest that similar structures could possess comparable anti-inflammatory effects .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and notable features of this compound compared to related pyrazole derivatives:

Compound NameMolecular FormulaNotable Features
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylateC₁₄H₁₈N₂O₂Contains an amino group instead of a benzyloxy group
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-3-carboxylateC₁₅H₁₉N₂O₃Features an amino group and different carbon chain
Ethyl 5-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylateC₁₄H₁₆N₂O₃Similar structure but with a different position of the benzyloxy group

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of a base (e.g., potassium carbonate) to form the pyrazole core. For example, benzyloxy and methyl groups are introduced using reagents like benzyl bromide or iodomethane under nucleophilic substitution conditions . Purification often employs column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the ester product in moderate yields (e.g., 70–82%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions, aromaticity, and ester functionality (e.g., ester carbonyl at ~162–165 ppm in 13C^{13}C NMR) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and benzyl ether C–O (~1250 cm1^{-1}) are key identifiers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns (e.g., loss of benzyloxy or ester groups) .

Q. How is crystallographic data obtained and analyzed for this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/hexane) and analyzed using software like SHELXL for refinement. Bond lengths (e.g., C–O in ester: ~1.21 Å) and dihedral angles (e.g., pyrazole vs. benzyl ring: ~79°) provide structural validation . Hydrogen-bonding networks (C–H···O) stabilize crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Catalysis : Transition-metal catalysts (e.g., Ru(dtbbpy)3_3)(PF6_6)2_2) improve coupling efficiency in alkylation steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) enhance solubility of intermediates .
  • Temperature Control : Reflux conditions (~80°C) accelerate cyclization, while low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., azide formation) .

Q. Table 1: Yield Optimization Under Different Conditions

ConditionCatalystSolventYield (%)
No catalystDMF45
Ru(dtbbpy)3_3)DCE/HFIP72
K2_2CO3_3Acetonitrile82

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • DFT Calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and π-π stacking between the pyrazole ring and active sites .
  • ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., GI absorption, BBB permeability) based on logP and TPSA values .

Q. How do structural modifications influence biological activity?

  • Benzyloxy Group : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., nitro) alters binding affinity .
  • Ester vs. Carboxylic Acid : The ethyl ester acts as a prodrug; hydrolysis in vivo releases the active acid, affecting bioavailability .

Q. Table 2: Activity Comparison of Derivatives

DerivativeIC50_{50} (μM)Target
Ethyl ester (parent compound)12.5Enzyme X
Carboxylic acid analog8.2Enzyme X
Nitro-substituted benzyloxy analog>50Enzyme X

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Dynamic Effects : NMR may show averaged signals (e.g., rotamers), while SCXRD provides static snapshots. For example, a disordered benzyl group in XRD might correlate with split NMR peaks .
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) can lead to differing XRD data; DSC/TGA identifies thermal stability variations .

Methodological Best Practices

Q. What safety protocols are essential during synthesis?

  • Handling : Use gloveboxes for air-sensitive steps (e.g., azide reactions) and PPE (nitrile gloves, goggles) to avoid skin/eye contact .
  • Waste Management : Neutralize acidic/basic byproducts before disposal; halogenated solvents require segregated waste streams .

Q. How are impurities identified and quantified?

  • HPLC-MS : Detects side products (e.g., de-esterified analogs) at trace levels (<0.1%) .
  • NMR Spiking : Adding authentic samples to mixtures resolves overlapping peaks (e.g., distinguishing regioisomers) .

Q. What are the limitations of current synthetic methods?

  • Low Functional Group Tolerance : Strong bases (e.g., K2_2CO3_3) may degrade sensitive substituents. Alternative mild conditions (e.g., Cs2_2CO3_3) are under investigation .
  • Scalability : Multi-step routes suffer from cumulative yield losses; flow chemistry is being explored for continuous production .

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